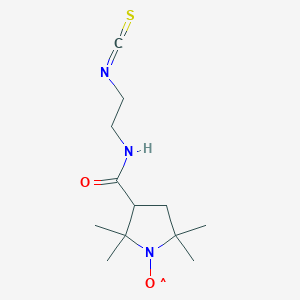
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl, also known as ITC-PROXYL, is a stable nitroxide radical compound that has been widely used in scientific research for its unique properties. This compound is a spin label that is commonly used to study the structure and dynamics of biological molecules, such as proteins, lipids, and nucleic acids.
Mecanismo De Acción
The mechanism of action of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl is based on its ability to act as a spin label. When attached to a molecule, the nitroxide radical in 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be detected using EPR spectroscopy. By analyzing the EPR spectra, researchers can obtain information about the movement and conformational changes of the labeled molecule.
Efectos Bioquímicos Y Fisiológicos
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in lab experiments is its stability. This compound is stable in a wide range of conditions, which makes it a useful tool for studying biological molecules. In addition, the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl are highly sensitive to changes in the local environment, which makes it a powerful tool for studying protein dynamics.
However, there are also some limitations to using 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in lab experiments. One limitation is that the attachment of the spin label to a molecule can potentially affect the structure and function of the molecule. In addition, the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be complex and difficult to interpret, which requires specialized expertise.
Direcciones Futuras
There are several future directions for the use of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in scientific research. One direction is the development of new methods for attaching the spin label to biological molecules. Another direction is the development of new techniques for analyzing the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl. In addition, there is potential for the use of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in the study of disease mechanisms and drug development. By using this compound to study the structure and dynamics of proteins involved in disease processes, researchers may be able to identify new targets for drug development.
Métodos De Síntesis
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be synthesized by reacting 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO-NH2) with 2-isothiocyanatoethyl methacrylate. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. After the reaction is complete, the product is purified by column chromatography to obtain pure 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl.
Aplicaciones Científicas De Investigación
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl has been widely used in scientific research for its unique properties. One of the main applications of this compound is in the study of protein structure and dynamics. By attaching 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl to a specific site on a protein, researchers can use electron paramagnetic resonance (EPR) spectroscopy to study the movement and conformational changes of the protein.
In addition to protein studies, 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl has also been used in the study of lipids and nucleic acids. For example, this compound can be used to study the dynamics of lipid bilayers and the interactions between nucleic acids and proteins.
Propiedades
Número CAS |
100929-92-8 |
|---|---|
Nombre del producto |
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl |
Fórmula molecular |
C12H20N3O2S |
Peso molecular |
270.37 g/mol |
InChI |
InChI=1S/C12H20N3O2S/c1-11(2)7-9(12(3,4)15(11)17)10(16)14-6-5-13-8-18/h9H,5-7H2,1-4H3,(H,14,16) |
Clave InChI |
CRFVJTJETUHQIB-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCN=C=S)C |
SMILES canónico |
CC1(CC(C(N1[O])(C)C)C(=O)NCCN=C=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Ethoxycarbonyl-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B22717.png)
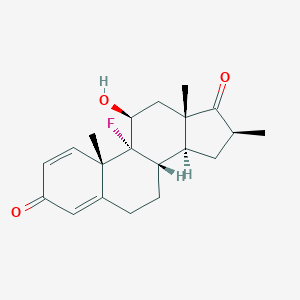
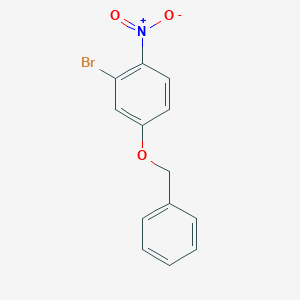
![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)
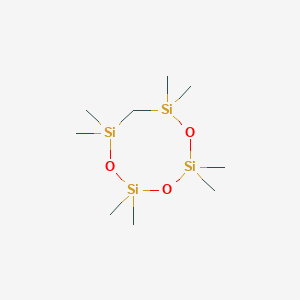
![Methyl 2-{[2-amino-5-(benzyloxy)phenyl]sulfanyl}benzoate](/img/structure/B22726.png)

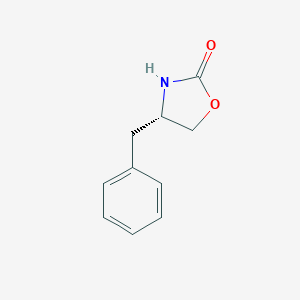
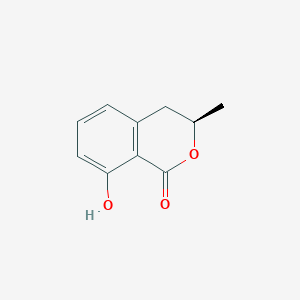
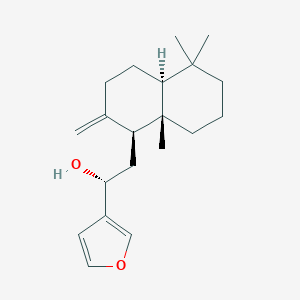


![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)